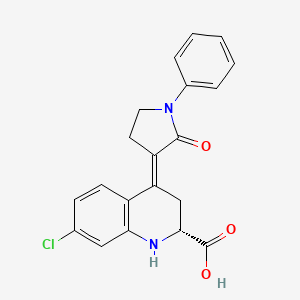

(S)-Indenestrol B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

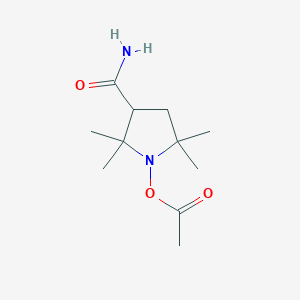

(S)-Indenestrol B is an indene.

Scientific Research Applications

1. Stereochemical Probes for Estrogen Receptor Binding Site

(S)-Indenestrol B, as an analog and metabolite of diethylstilbestrol (DES), has been instrumental in probing the estrogen receptor (ER) binding site. Studies have shown that indenestrol B (IB) and its enantiomers do not exhibit a preference in binding to the ER, unlike its counterpart indenestrol A (IA). This lack of binding preference makes IB a valuable tool for understanding the stereochemical sensitivity of the ER ligand binding site (Korach et al., 1989).

2. Influence on Microtubule Polymerization

Research indicates that (S)-Indenestrol B can affect microtubule assembly. Both indenestrol A (IA) and B (IB) have been found to inhibit microtubule assembly in vitro, with IB showing more activity than IA. The enantiomers of these compounds have differing levels of activity, contributing to their inhibitory effects on microtubule polymerization (Oda et al., 1992).

3. Differential Stimulation of Uterine Estrogen Responses

(S)-Indenestrol B has been used to distinguish various estrogenic responses in the uterus that were previously thought to be interrelated. Even though IB and similar analogs exhibit poor uterotropic activity, they interact with high affinity with uterine estrogen receptors and can induce varying degrees of uterine progesterone receptor. This differential stimulation suggests that specific biochemical responses in uterine tissue may be independently stimulated (Korach et al., 1985).

4. Effects on Cytotoxicity in Cells

Studies have shown that indenestrol B (IB), along with its analog indenestrol A (IA), can disrupt microtubule architecture in cells, contributing to cytotoxicity. The ethers of indenestrols have been synthesized and analyzed for their cytotoxic activities, indicating a relationship between their structures and cytotoxicity in cells (Oda et al., 2000).

5. Lack of Mutagenicity in Bacterial Assays

Research assessing the microbial mutagenicity of indenestrols A and B, in strains such as Salmonella typhimurium and Escherichia coli, indicates that these compounds are non-mutagenic. This finding is significant as it suggests that the interaction of these compounds with genomic DNA may not play a role in their biological activities, including their known binding affinities for estrogen receptors (Ishikawa et al., 1996).

6. Inhibition of DNA Topoisomerase I Activity

(S)-Indenestrol B has been identified as an inhibitor of DNA topoisomerase I activity. This finding is notable as it adds to the understanding of the biological effects of indenestrol B and its potential use in biochemical studies (Oda et al., 1993).

properties

Product Name |

(S)-Indenestrol B |

|---|---|

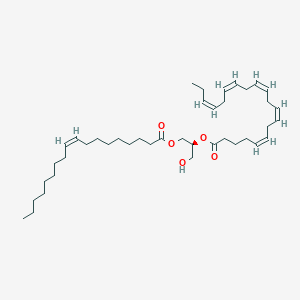

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

(1S)-1-ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-inden-5-ol |

InChI |

InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-10,15,19-20H,3H2,1-2H3/t15-/m0/s1 |

InChI Key |

HJVFIQKBLPQQDY-HNNXBMFYSA-N |

Isomeric SMILES |

CC[C@H]1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C |

Canonical SMILES |

CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B1243267.png)

![alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-6,7-dimethoxy-alpha-[(4-methylphenyl)thio]-2(1H)-isoquinolineheptanenitrile](/img/structure/B1243269.png)

![(5R,6R)-3-tert-butyl-6-[(1R)-1-hydroxyethyl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243273.png)

![2-Hydroxy-3-[(2-carboxyethyl)thio]-3-[2-(8-phenyloctyl)phenyl]propanoic acid](/img/structure/B1243274.png)

![N-[5,6,7,8-tetrahydro-5-(1H-imidazol-5-yl)-1-naphthalenyl]-Methanesulfonamide](/img/structure/B1243277.png)